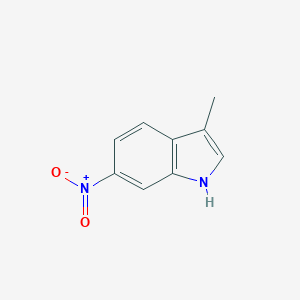

3-methyl-6-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-10-9-4-7(11(12)13)2-3-8(6)9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOBRUMCGPOJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391765 | |

| Record name | 3-methyl-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133053-76-6 | |

| Record name | 3-methyl-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-methyl-6-nitro-1H-indole from 2-Ethylaniline

Abstract

Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. This guide provides a comprehensive, mechanistically driven exploration of the multi-step synthesis of 3-methyl-6-nitro-1H-indole, a valuable research intermediate, starting from the readily available precursor, 2-ethylaniline. The synthesis leverages the classical Fischer indole synthesis as the key ring-forming transformation. Each stage of the synthesis—from initial substrate protection and regioselective nitration to the final acid-catalyzed cyclization—is detailed with step-by-step protocols, mechanistic insights, and critical safety considerations tailored for researchers, scientists, and drug development professionals.

Strategic Overview: A Fischer Indole Synthesis Approach

The synthesis of a 3-substituted indole from an aniline derivative strongly suggests the use of the Fischer indole synthesis . Discovered in 1883 by Emil Fischer, this powerful reaction forms the indole ring by heating an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] Our target molecule, 3-methyl-6-nitro-1H-indole, requires the construction of the indole core from (2-ethyl-4-nitrophenyl)hydrazine and acetone.

However, the direct conversion of 2-ethylaniline to this specific hydrazine is not feasible in a single step. A more strategic, multi-step approach is required to install the nitro group with the correct regiochemistry and to transform the aniline functionality into the necessary hydrazine.

The overall synthetic pathway is outlined as follows:

-

Protection: The amino group of 2-ethylaniline is acetylated to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration step.

-

Nitration: A nitro group is introduced onto the aromatic ring. The directing effects of the existing substituents are leveraged to favor the formation of the desired isomer.

-

Deprotection: The acetyl group is removed to regenerate the free amine.

-

Diazotization & Reduction: The primary amine is converted into a diazonium salt, which is then immediately reduced to form the crucial (2-ethyl-4-nitrophenyl)hydrazine intermediate.

-

Fischer Indole Synthesis: The synthesized hydrazine is condensed with acetone to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield the final product, 3-methyl-6-nitro-1H-indole.

Caption: Overall workflow for the synthesis of 3-methyl-6-nitro-1H-indole.

Part 1: Synthesis of the Key (2-Ethyl-4-nitrophenyl)hydrazine Intermediate

This section details the critical four-step sequence to convert the starting material into the necessary precursor for the Fischer cyclization.

Step 1: Protection via Acetylation of 2-Ethylaniline

Causality: Direct nitration of 2-ethylaniline is problematic. The powerful activating and ortho, para-directing amino group would lead to a mixture of products and potential oxidation by the strong nitric acid. Protection of the amine as an acetamide moderates its activating effect and introduces steric hindrance, which helps to direct the incoming nitro group more selectively.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer, dissolve 2-ethylaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to approximately 10-15°C.

-

Slowly add acetic anhydride (1.1 eq) dropwise while stirring, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the white solid, N-(2-ethylphenyl)acetamide, by vacuum filtration and wash thoroughly with water. The product can be purified further by recrystallization from ethanol/water if necessary.

Step 2: Regioselective Nitration

Causality: The nitration of N-(2-ethylphenyl)acetamide is governed by the directing effects of the two substituents. The acetamido group is a strong ortho, para-director, while the ethyl group is a weaker ortho, para-director. The desired product requires nitration at the position para to the ethyl group and meta to the acetamido group. However, the dominant directing effect of the acetamido group will primarily place the nitro group at its para-position, which corresponds to the 4-position of the aniline ring. This will ultimately become the 6-position of the final indole.

Experimental Protocol:

-

In a flask, carefully add the dried N-(2-ethylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0-5°C, stirring until fully dissolved.[3][4]

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq), keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0-10°C with vigorous stirring.[4]

-

After the addition, allow the reaction to stir at this temperature for an additional 30-60 minutes.[3]

-

Carefully pour the reaction mixture over crushed ice. The crude product, N-(2-ethyl-4-nitrophenyl)acetamide, will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.[3]

Step 3: Deprotection via Acid Hydrolysis

Causality: The acetyl protecting group must be removed to liberate the primary amine, which is required for the subsequent diazotization reaction. This is readily achieved by acid-catalyzed hydrolysis.

Experimental Protocol:

-

Suspend the crude N-(2-ethyl-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Collect the solid 2-ethyl-4-nitroaniline by vacuum filtration, wash with water, and dry.

Step 4: Diazotization and Reduction to Hydrazine

Causality: This two-stage, one-pot procedure transforms the aniline into a hydrazine. First, the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and HCl) to form a diazonium salt.[5] This intermediate is highly reactive and is immediately reduced, typically with a solution of sodium sulfite or tin(II) chloride, to yield the target phenylhydrazine.[6][7]

⚠️ Safety First: Diazonium salts can be explosive if isolated in a dry state.[5][8] This procedure is designed to use the diazonium salt in situ without isolation. All operations should be performed behind a blast shield in a well-ventilated fume hood, and the reaction temperature must be strictly controlled.[5][8]

Experimental Protocol:

-

Suspend 2-ethyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the vigorously stirred suspension to 0-5°C in an ice-salt bath.[7]

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5°C.[5][7][8]

-

Stir the resulting diazonium salt solution at 0-5°C for 15-20 minutes.

-

In a separate, large beaker, prepare a solution of sodium sulfite (2.5 eq) in water and cool it to 10-15°C.

-

Slowly and carefully add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 20°C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 60-70°C) for 1-2 hours.

-

Cool the mixture and collect the precipitated (2-ethyl-4-nitrophenyl)hydrazine by vacuum filtration. Wash with cold water and dry carefully.

Part 2: The Fischer Indole Synthesis

This final step constructs the indole ring system from the prepared hydrazine and a ketone.

Mechanism: The Fischer indole synthesis is a classic acid-catalyzed reaction proceeding through several key steps:[1][2]

-

Hydrazone Formation: The arylhydrazine and ketone (acetone) react to form a hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[9][9]-Sigmatropic Rearrangement: A key C-C bond-forming step occurs via a[9][9]-sigmatropic rearrangement (similar to a Claisen rearrangement), which breaks the N-N bond and forms a di-imine intermediate.[2][10]

-

Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia to form the stable, aromatic indole ring.[2]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

Spectroscopic analysis of 3-methyl-6-nitro-1H-indole

An In-depth Technical Guide to the Spectroscopic Analysis of 3-methyl-6-nitro-1H-indole

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 3-methyl-6-nitro-1H-indole (C₉H₈N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for a multi-faceted analytical approach. We delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind experimental choices, presents detailed methodologies, and discusses the interpretation of expected spectral data, grounded in authoritative references. The guide integrates data tables and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction: The Significance of 3-methyl-6-nitro-1H-indole

The indole scaffold is a cornerstone in pharmaceutical chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group (NO₂) and a methyl group (CH₃) onto the indole ring, as in 3-methyl-6-nitro-1H-indole, significantly modulates its electronic properties, reactivity, and biological activity. The electron-withdrawing nature of the nitro group and the electron-donating methyl group create a unique electronic environment, making this molecule a valuable intermediate for the synthesis of more complex therapeutic agents.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides the necessary tools to verify molecular identity, purity, and structure. This guide establishes a self-validating system of protocols, ensuring that the data obtained from each technique corroborates the others, leading to a confident and complete characterization of 3-methyl-6-nitro-1H-indole.

Compound Profile:

-

Molecular Formula: C₉H₈N₂O₂[1]

-

Molecular Weight: 176.17 g/mol [1]

-

IUPAC Name: 3-methyl-6-nitro-1H-indole[1]

Molecular Structure and Analytical Workflow

A logical workflow is critical for the efficient and thorough analysis of a chemical entity. The following diagram outlines the integrated approach recommended for 3-methyl-6-nitro-1H-indole, starting from the pure sample and proceeding through multiple spectroscopic techniques to achieve full structural elucidation.

Caption: Structure of 3-methyl-6-nitro-1H-indole with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations, a complete picture of the molecular connectivity can be assembled.

Expertise & Causality: Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds. However, the N-H proton of the indole may exchange or exhibit broad signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice as it forms a hydrogen bond with the N-H proton, resulting in a sharper, more easily identifiable signal.

-

¹³C NMR Techniques: A standard proton-decoupled ¹³C experiment provides signals for all carbon atoms. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential. A DEPT-135 experiment will show CH₃ and CH signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be absent. [2]

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of 3-methyl-6-nitro-1H-indole in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrument Tuning: Place the sample in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical Parameters: 45° pulse angle, relaxation delay of 2 seconds, acquisition time of 3-4 seconds.

-

Number of Scans: 16 to 64, depending on concentration. [3]4. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Number of Scans: 1024 or higher is typically required due to the low natural abundance of ¹³C. [3] * Acquire a DEPT-135 spectrum to aid in carbon signal assignment.

-

Expected Data & Interpretation

While a published spectrum for 3-methyl-6-nitro-1H-indole is not readily available, we can predict the spectral features with high confidence based on data from closely related analogs like 6-chloro-3-methyl-1H-indole and the known electronic effects of the nitro group. [4] ¹H NMR (Predicted, 500 MHz, DMSO-d₆): The strong electron-withdrawing nitro group at C-6 will significantly deshield nearby protons, shifting them downfield.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| N-H (H1) | ~11.5 - 12.0 | br s | - | 1H | Acidic proton, H-bonded to DMSO, downfield shift. |

| H7 | ~8.40 | d | ~2.0 | 1H | Ortho to the nitro group, strongly deshielded. |

| H5 | ~7.95 | dd | ~8.7, 2.0 | 1H | Para to the methyl group, meta to the nitro group. |

| H4 | ~7.60 | d | ~8.7 | 1H | Ortho to the nitro group on the adjacent ring. |

| H2 | ~7.40 | s | - | 1H | Singlet due to lack of adjacent protons. |

| CH₃ (C3-Me) | ~2.35 | s | - | 3H | Typical range for a methyl group on an aromatic ring. |

¹³C NMR (Predicted, 125 MHz, DMSO-d₆): The nitro group will cause a downfield shift for the carbon it is attached to (C-6) and the carbons ortho and para to it (C-5, C-7).

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Rationale |

| C6 | ~142.0 | Absent | Directly attached to the strongly electron-withdrawing NO₂ group. |

| C7a | ~137.0 | Absent | Quaternary carbon, part of the benzene ring fusion. |

| C3a | ~129.0 | Absent | Quaternary carbon, part of the pyrrole ring fusion. |

| C2 | ~124.0 | Positive | Methine (CH) carbon in the pyrrole ring. |

| C4 | ~119.0 | Positive | Methine (CH) carbon, influenced by the nitro group. |

| C5 | ~117.0 | Positive | Methine (CH) carbon, influenced by the nitro group. |

| C7 | ~108.0 | Positive | Methine (CH) carbon, significantly deshielded by the adjacent NO₂. |

| C3 | ~111.0 | Absent | Quaternary carbon attached to the methyl group. |

| CH₃ | ~9.5 | Positive | Methyl carbon, typical upfield chemical shift. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Experimental Choices

The solid-state KBr pellet method is often preferred for crystalline samples as it avoids solvent peaks that can obscure important regions of the spectrum. This provides a clear fingerprint of the molecule in its ground state.

Protocol: FT-IR Data Acquisition

-

Sample Preparation: Mix ~1-2 mg of 3-methyl-6-nitro-1H-indole with ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation

The spectrum will be characterized by several key absorption bands corresponding to specific functional groups. Predictions are based on typical frequencies for indoles and nitroaromatic compounds. [5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~3400 | N-H stretch | Medium | Characteristic of the indole N-H group. [5] |

| ~3100-3000 | Aromatic C-H stretch | Medium | C-H bonds on the benzene and pyrrole rings. [5] |

| ~2950-2850 | Aliphatic C-H stretch | Weak | C-H bonds of the methyl group. |

| ~1610, ~1470 | C=C aromatic ring stretch | Strong | Stretching vibrations of the indole ring system. [5] |

| ~1520 | NO₂ asymmetric stretch | Very Strong | Key diagnostic peak for the nitro group. |

| ~1345 | NO₂ symmetric stretch | Very Strong | Second key diagnostic peak for the nitro group. |

| ~1250 | C-N stretch | Medium | Stretching of the carbon-nitrogen bonds within the ring. |

| ~800-900 | C-H out-of-plane bend | Strong | Bending vibrations of aromatic C-H bonds, indicative of substitution pattern. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems and chromophores, such as the nitroindole system.

Expertise & Causality: Experimental Choices

The choice of solvent is critical as it can influence the position of the absorption maxima (λₘₐₓ). A polar protic solvent like ethanol or 2-propanol is a good choice as it is transparent in the near-UV range and effectively solvates the molecule. [7][8]

Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute stock solution of 3-methyl-6-nitro-1H-indole in spectroscopic grade ethanol. A typical concentration is around 0.1-0.2 mg/mL. [7][8]2. Serial Dilution: Perform serial dilutions to obtain a solution with an absorbance reading between 0.2 and 0.8 for optimal accuracy.

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum with the pure solvent (ethanol) in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample from approximately 200 to 500 nm.

-

Expected Data & Interpretation

The UV-Vis spectrum of nitroindoles is characterized by broad absorption peaks in the near-UV range (300-400 nm). [7][8]For 6-nitroindole, two maxima are observed in this region. [7][8]The presence of the 3-methyl group is expected to cause a slight bathochromic (red) shift.

| Predicted λₘₐₓ (nm) | Electronic Transition | Rationale |

| ~370-390 | n → π* / π → π | The extended conjugation of the indole ring with the powerful nitro chromophore results in strong absorption in the near-UV range. |

| ~300-320 | π → π | Another absorption band related to the electronic transitions within the aromatic system. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through fragmentation patterns.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight with minimal fragmentation. Using both provides complementary information.

Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

For EI (via GC-MS): Dissolve a small amount of the sample in a volatile solvent like ethyl acetate.

-

For ESI (direct infusion or LC-MS): Dissolve the sample in a mixture of methanol or acetonitrile with a small amount of water and formic acid to promote protonation.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a range of m/z 50 to 500.

-

Expected Data & Interpretation

The primary goal is to identify the molecular ion peak and analyze its fragmentation pattern to confirm the structure.

Expected Molecular Ion:

-

Formula: C₉H₈N₂O₂

-

Exact Mass: 176.0586 Da [1]* Nominal Mass: 176 Da

-

Observed Ion (EI): M⁺• at m/z = 176

-

Observed Ion (ESI): [M+H]⁺ at m/z = 177

Predicted Fragmentation Pattern (EI): The fragmentation will likely proceed through the loss of the nitro group and subsequent rearrangements characteristic of the indole core.

Sources

- 1. 3-methyl-6-nitro-1H-indole | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tetratek.com.tr [tetratek.com.tr]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Nitroindole [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-methyl-6-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a core structural motif in numerous biologically active compounds, and the introduction of a methyl group at the 3-position and a nitro group at the 6-position imparts unique electronic and steric properties. These modifications can profoundly influence the molecule's reactivity, binding affinity to biological targets, and photophysical characteristics. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis of novel materials, and as a versatile chemical intermediate. This guide provides a detailed exploration of the structural, physical, and spectral properties of 3-methyl-6-nitro-1H-indole, supported by theoretical predictions and available experimental context.

I. Chemical Identity and Molecular Structure

3-methyl-6-nitro-1H-indole, identified by the CAS Number 133053-76-6, possesses the molecular formula C₉H₈N₂O₂.[1] Its molecular structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. A methyl group is attached to the C3 position of the pyrrole ring, and a nitro group is substituted at the C6 position of the benzene ring.

Molecular Structure:

Caption: Molecular structure of 3-methyl-6-nitro-1H-indole.

II. Physicochemical Properties

A summary of the key physicochemical properties of 3-methyl-6-nitro-1H-indole is presented in the table below. It is important to note that while some data is available from chemical suppliers and databases, much of the information, particularly regarding thermal properties and solubility, is based on computational predictions due to a lack of extensive experimental studies in published literature.

| Property | Value | Source |

| CAS Number | 133053-76-6 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Yellow to brown solid (Predicted) | [2] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | 365.5 ± 22.0 °C (Predicted) | [2] |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 15.06 ± 0.30 (Predicted) | [2] |

| Solubility | No quantitative data available. Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. |

III. Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of 3-methyl-6-nitro-1H-indole rely on a combination of spectroscopic and chromatographic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of 3-methyl-6-nitro-1H-indole.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating nature of the indole nitrogen.

-

¹³C NMR: The carbon NMR spectrum will display nine unique carbon signals corresponding to the molecular structure. The chemical shifts of the carbons in the benzene ring will be particularly affected by the nitro substituent.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 3-methyl-6-nitro-1H-indole in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.

-

Employ techniques such as DEPT-135 and DEPT-90 to aid in the assignment of CH, CH₂, and CH₃ signals.

-

-

Data Analysis: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze chemical shifts, coupling constants, and integration to confirm the structure.

Caption: Workflow for NMR-based structural elucidation.

B. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.

-

Expected Data: In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ should be observed at an m/z corresponding to a molecular weight of 177.0664. The fragmentation pattern can provide further structural confirmation. A recent study on nitro indole derivatives for MALDI mass spectrometry confirmed the synthesis of 3-methyl-6-nitro-1H-indole, indicating its suitability for mass spectrometric analysis.[3]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and compare the exact mass with the calculated theoretical mass. Analyze the isotopic pattern and any observed fragment ions.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

-

Expected Absorptions:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the indole N-H bond.

-

C-H Stretch: Peaks around 2850-3000 cm⁻¹ for the methyl and aromatic C-H bonds.

-

N-O Stretch (Nitro Group): Strong asymmetric and symmetric stretching bands typically observed around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

D. Ultraviolet-Visible (UV-Vis) Spectroscopy

IV. Synthesis and Purity Analysis

The synthesis of 3-methyl-6-nitro-1H-indole can be approached through various synthetic routes developed for substituted indoles. A common strategy involves the nitration of a suitable 3-methylindole precursor or the construction of the indole ring from a pre-nitrated starting material. For instance, the Batcho-Leimgruber indole synthesis is a versatile method that can be adapted for such purposes.[4]

Purity Determination:

The purity of synthesized 3-methyl-6-nitro-1H-indole is critical for its application. A combination of analytical techniques should be employed for a comprehensive assessment.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development. Detection is typically performed using a UV detector at a wavelength where the analyte and potential impurities have significant absorbance.

-

Gas Chromatography (GC): GC can be used to assess the presence of volatile impurities and residual solvents.

-

Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity.

Caption: General workflow for synthesis and purity analysis.

V. Conclusion

3-methyl-6-nitro-1H-indole is a compound with considerable potential in various scientific domains. This guide has consolidated the available information on its physicochemical properties, highlighting the reliance on predictive data for several key parameters. The outlined experimental protocols for spectroscopic and chromatographic analysis provide a robust framework for researchers to characterize this molecule and assess its purity. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in the development of new technologies and therapeutics.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-Methyl-6-nitro-1H-indazole.

- Li, Q., Maqbool, T., Zhao, C., Jiang, D., Szulczewski, G., & Wijeratne, G. B. (2024).

-

PubChem. (n.d.). 3-methyl-6-nitro-1H-indole. Retrieved from [Link]

- Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- Kuujia. (n.d.). Cas no 133053-76-6 (3-Methyl-6-nitro-1H-indole).

- Sunway Pharm Ltd. (n.d.). 3-Methyl-6-nitro-1H-indole - CAS:133053-76-6.

- Patil, S., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.

- American Chemical Society. (2025). Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Journal of the American Chemical Society.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- ResearchGate. (n.d.). Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and....

- National Center for Biotechnology Information. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. PubMed Central.

- ChemBK. (n.d.). 3-Methyl-6-Nitro-1H-Indozole.

- Guidechem. (n.d.). 3-Methyl-6-nitro-1H-indole 133053-76-6 Purity 97% China.

- BLD Pharm. (n.d.). 133053-76-6|3-Methyl-6-nitro-1H-indole.

- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

- American Chemical Society. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of the American Chemical Society.

- ResearchGate. (n.d.). (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.

- Indian Academy of Sciences. (n.d.). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst.

Sources

- 1. 3-methyl-6-nitro-1H-indole | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHYL-6-NITROINDOLE CAS#: 133053-76-6 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

The Evolving Landscape of Indole Therapeutics: A Technical Guide to the Biological Activity of 3-Methyl-6-nitro-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. The introduction of a nitro group and a methyl group at specific positions of the indole ring can significantly modulate its physicochemical properties and biological activities. This guide delves into the therapeutic potential of 3-methyl-6-nitro-1H-indole derivatives, a class of compounds with burgeoning interest in drug discovery. While direct and extensive research on this specific scaffold is emerging, this document synthesizes the current understanding of related nitroindole compounds to forecast the potential antimicrobial and anticancer activities of 3-methyl-6-nitro-1H-indole derivatives. We will explore their synthesis, proposed mechanisms of action, and provide detailed protocols for their biological evaluation.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing novel therapeutic agents. The functionalization of the indole core allows for the fine-tuning of its biological profile, leading to the development of potent anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[2][3]

The introduction of a nitro group, a strong electron-withdrawing moiety, can profoundly influence the biological activity of the indole ring.[4] This substitution can enhance the compound's ability to interact with biological targets and can be a key pharmacophore in various drug classes.[4] Similarly, the presence of a methyl group at the 3-position can impact the molecule's lipophilicity and steric interactions, further modulating its activity. This guide focuses on the convergence of these structural features in 3-methyl-6-nitro-1H-indole derivatives and their potential as a promising area for therapeutic innovation.

Synthesis of the 3-Methyl-6-nitro-1H-indole Core

The synthesis of the 3-methyl-6-nitro-1H-indole scaffold is a critical first step in the exploration of its derivatives. While various methods exist for the synthesis of substituted indoles, a common approach involves the nitration of a 3-methylindole precursor.

A general synthetic route is outlined below:

Caption: General synthetic scheme for 3-methyl-6-nitro-1H-indole.

Detailed Protocol: Synthesis of 3-Methyl-6-nitro-1H-indole

-

Dissolution: Dissolve 3-methylindole in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

-

Nitration: Add a nitrating agent, typically a mixture of nitric acid and sulfuric acid, dropwise to the solution while maintaining a low temperature to control the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3-methyl-6-nitro-1H-indole.

It is important to note that nitration of the indole ring can result in a mixture of isomers. Therefore, careful purification and characterization are essential to isolate the desired 6-nitro derivative.

Potential Biological Activities and Mechanisms of Action

While specific biological data for 3-methyl-6-nitro-1H-indole derivatives are limited, the known activities of other nitroindole compounds provide a strong basis for predicting their potential therapeutic applications.

Anticancer Activity

Nitroindole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2][5]

3.1.1. Mechanism: G-Quadruplex Stabilization

One of the promising anticancer mechanisms of nitroindoles involves the stabilization of G-quadruplex DNA structures.[5] G-quadruplexes are secondary structures found in guanine-rich regions of DNA, often located in the promoter regions of oncogenes like c-Myc. Stabilization of these structures can inhibit the transcription of the oncogene, leading to the suppression of tumor growth.[5] Pyrrolidine-substituted 5-nitroindole derivatives have been shown to bind to and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression and cell cycle arrest.[5]

Caption: Proposed mechanism of anticancer activity via G-quadruplex stabilization.

3.1.2. Other Potential Anticancer Mechanisms

-

Tubulin Polymerization Inhibition: Some indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and apoptosis.[2][6]

-

Topoisomerase Inhibition: Certain fluoro-indole derivatives have shown potential as human topoisomerase-II inhibitors, which are crucial enzymes for DNA replication and repair in cancer cells.[7]

-

Induction of Reactive Oxygen Species (ROS): Some nitroindole compounds have been found to increase intracellular ROS levels, leading to oxidative stress and cancer cell death.[5]

Antimicrobial Activity

Indole derivatives are a well-established class of antimicrobial agents.[8][9] The nitro group can enhance the antimicrobial properties of the indole scaffold.

3.2.1. Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of indole derivatives can be attributed to several mechanisms:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication. Indole-derived thioureas have been shown to inhibit S. aureus DNA gyrase and topoisomerase IV.[9]

-

Disruption of Bacterial Cell Membranes: Some indole derivatives can disrupt the integrity of the bacterial cell membrane, leading to cell death.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain indole derivatives have been shown to inhibit biofilm formation in pathogenic bacteria.

Caption: Experimental workflow for evaluating antimicrobial activity.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 3-methyl-6-nitro-1H-indole derivatives, standardized in vitro assays are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 3-methyl-6-nitro-1H-indole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a stock solution of the 3-methyl-6-nitro-1H-indole derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

The results of the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Anticancer Activity of 3-Methyl-6-nitro-1H-indole Derivatives

| Compound | R-group | HeLa IC50 (µM) | MCF-7 IC50 (µM) |

| 1a | -H | >100 | >100 |

| 1b | -CH2-Phenyl | 15.2 | 20.5 |

| 1c | -CH2-(4-Cl-Phenyl) | 8.7 | 12.1 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 |

Table 2: Hypothetical Antimicrobial Activity of 3-Methyl-6-nitro-1H-indole Derivatives (MIC in µg/mL)

| Compound | R-group | S. aureus | E. coli | C. albicans |

| 2a | -H | 64 | 128 | >128 |

| 2b | -Thiazole | 8 | 16 | 32 |

| 2c | -Triazole | 4 | 8 | 16 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 2 |

Conclusion and Future Directions

While the direct biological evaluation of 3-methyl-6-nitro-1H-indole derivatives is an area requiring further investigation, the extensive research on related nitroindole and indole compounds provides a strong rationale for their potential as valuable therapeutic leads. The synthetic accessibility of the core structure, coupled with the diverse mechanisms of action exhibited by related compounds, makes this class of molecules a compelling target for future drug discovery efforts.

Future research should focus on:

-

Synthesis and characterization of a diverse library of 3-methyl-6-nitro-1H-indole derivatives.

-

Comprehensive in vitro screening for anticancer and antimicrobial activities against a broad panel of cell lines and microbial strains.

-

In-depth mechanistic studies to elucidate the specific molecular targets and pathways affected by these compounds.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

The exploration of 3-methyl-6-nitro-1H-indole derivatives holds significant promise for the development of novel and effective therapeutic agents to address the ongoing challenges in cancer and infectious diseases.

References

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023).

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PMC - PubMed Central.

- The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. (n.d.).

- 3-methyl-6-nitro-1H-indole | C9H8N2O2 | CID 3358854. (n.d.). PubChem.

- 3-Methyl-6-nitroindazole synthesis. (n.d.). ChemicalBook.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021).

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC - PubMed Central.

- Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. (2022). MDPI.

- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI.

- Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and... (n.d.).

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

-

Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[4][5] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. (2025). ResearchGate.

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI.

- (PDF) Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. (2024).

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH.

- 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. (2023). MDPI.

- Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. (n.d.). PMC - NIH.

- Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. (2020).

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC - NIH.

- 3-Methyl-6-Nitro-1H-Indozole. (2024). ChemBK.

- Recent advancements on biological activity of indole and their deriv

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed.

- Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021).

- Antimicrobial Activity of Nitroaromatic Deriv

- 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. (2023).

- Novel Nitro-Heterocycles Sugar and Indoles Candidates as Lead Structures Targeting HepG2 and A549 Cancer Cell Lines. (2025).

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.).

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

- A review on indole synthesis from nitroarenes: classical to modern approaches. (2025).

- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024).

- Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts. (2022). NIH.

- Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. (2020).

- Recent advancements on biological activity of indole and their deriv

- Recent advancements on biological activity of indole and their deriv

- Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. (n.d.). DergiPark.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

The Strategic deployment of 3-Methyl-6-Nitro-1H-Indole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] This guide focuses on a specifically functionalized variant, 3-methyl-6-nitro-1H-indole, a building block of significant strategic importance in the design of novel therapeutics. The deliberate placement of the methyl group at the C3 position and the nitro group at the C6 position imparts unique electronic and steric properties, creating a versatile platform for the synthesis of targeted therapies. This document provides a comprehensive overview of the synthesis, chemical reactivity, and application of 3-methyl-6-nitro-1H-indole in medicinal chemistry, with a particular focus on its role in the development of anticancer agents. Detailed experimental protocols, mechanistic insights, and a critical analysis of its strategic value are presented to empower researchers in their drug discovery endeavors.

Introduction: The Rationale for 3-Methyl-6-Nitro-1H-Indole in Drug Design

The indole scaffold's biological significance is well-established, forming the core of essential amino acids like tryptophan and a multitude of natural products and synthetic drugs.[2] The strategic functionalization of this core is a key aspect of modern drug design. The selection of 3-methyl-6-nitro-1H-indole as a building block is predicated on the distinct contributions of its substituents:

-

The 3-Methyl Group: This group serves to block the most nucleophilic position of the indole ring (C3), preventing unwanted side reactions and directing further functionalization to other positions. This steric hindrance can also be crucial for modulating the binding affinity and selectivity of the final compound to its biological target.

-

The 6-Nitro Group: This powerful electron-withdrawing group significantly influences the electronic properties of the indole ring system. It enhances the electrophilicity of the aromatic core, opening up avenues for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be a key pharmacophoric feature, participating in hydrogen bonding interactions within a target's active site. Crucially, the nitro group is also a versatile synthetic handle, readily reduced to an amino group, which can then be further elaborated to introduce a wide range of functionalities.[3]

This unique combination of a sterically directing group and an electronically activating and synthetically versatile group makes 3-methyl-6-nitro-1H-indole a highly valuable and strategic starting material in the multi-step synthesis of complex drug molecules.

Synthesis of the Core Scaffold: A Comparative Analysis of Methodologies

The efficient and scalable synthesis of 3-methyl-6-nitro-1H-indole is a critical first step in its utilization as a building block. Two classical and robust methods for indole synthesis, the Leimgruber-Batcho and Fischer syntheses, are particularly well-suited for the preparation of this scaffold.

The Leimgruber-Batcho Indole Synthesis: A Versatile and High-Yielding Approach

The Leimgruber-Batcho synthesis is a powerful method for constructing indoles from o-nitrotoluenes.[4][5] This approach is often favored in industrial settings due to its high yields and the commercial availability of many starting materials.[4]

Reaction Scheme:

Figure 1: The Leimgruber-Batcho synthesis pathway to 3-methyl-6-nitro-1H-indole.

Detailed Experimental Protocol (Leimgruber-Batcho Synthesis):

Step 1: Enamine Formation

-

To a solution of 2,4-dinitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture at 110 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated red-colored enamine intermediate by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

-

DMF-DMA and Pyrrolidine: The combination of DMF-DMA and a secondary amine like pyrrolidine generates a more reactive enamine-forming reagent than DMF-DMA alone, accelerating the reaction.[4]

-

Anhydrous Conditions: The reagents are sensitive to moisture, which can lead to hydrolysis and reduced yields.

-

Heat: The condensation reaction requires thermal energy to overcome the activation barrier.

Step 2: Reductive Cyclization

-

Suspend the enamine intermediate (1.0 eq) in a mixture of ethanol and acetic acid.

-

Add iron powder (Fe) (5.0 eq) portion-wise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude 3-methyl-6-nitro-1H-indole by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Iron in Acetic Acid: This is a classical and cost-effective method for the reduction of nitro groups to amines.[5] The acidic medium facilitates the reduction process.

-

Celite Filtration: This is a standard technique to efficiently remove fine solid particles from a reaction mixture.

The Fischer Indole Synthesis: A Classic and Reliable Method

The Fischer indole synthesis is one of the oldest and most well-known methods for preparing indoles.[6][7] It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6]

Reaction Scheme:

Figure 2: The Fischer indole synthesis pathway to 3-methyl-6-nitro-1H-indole.

Detailed Experimental Protocol (Fischer Indole Synthesis):

-

To a solution of 4-nitrophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

To this acidic solution, add propanal (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-methyl-6-nitro-1H-indole.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid is crucial for protonating the initially formed hydrazone, which then facilitates the key[8][8]-sigmatropic rearrangement.[7]

-

Propanal: This aldehyde provides the two-carbon unit that, along with the methyl group from the rearrangement, forms the pyrrole ring of the indole.

Table 1: Comparison of Synthetic Routes

| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |

| Starting Materials | 2,4-Dinitrotoluene | 4-Nitrophenylhydrazine, Propanal |

| Key Reagents | DMF-DMA, Pyrrolidine, Fe/AcOH | H₂SO₄ |

| Number of Steps | 2 | 1 (often one-pot) |

| Reported Yield | Generally High | Moderate to Good |

| Scalability | Excellent | Good |

| Substrate Scope | Broad | Broad |

Physicochemical and Spectroscopic Characterization

A thorough characterization of the 3-methyl-6-nitro-1H-indole scaffold is essential for its use in further synthetic transformations.

Table 2: Physicochemical Properties of 3-Methyl-6-Nitro-1H-Indole

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂[9] |

| Molecular Weight | 176.17 g/mol [9] |

| Appearance | Yellow to brown solid |

| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Dichloromethane) |

Spectroscopic Data:

While a publicly available, experimentally verified NMR spectrum for 3-methyl-6-nitro-1H-indole is not readily found, the expected signals can be predicted based on the structure and data from similar compounds like 3-methyl-6-nitroindazole.[10]

-

¹H NMR (DMSO-d₆, 400 MHz) - Predicted:

-

δ ~11.5 ppm (s, 1H): NH proton of the indole ring.

-

δ ~8.0-8.2 ppm (m, 2H): Aromatic protons ortho and para to the nitro group.

-

δ ~7.5 ppm (d, 1H): Aromatic proton meta to the nitro group.

-

δ ~2.3 ppm (s, 3H): Methyl protons at the C3 position.

-

-

¹³C NMR (DMSO-d₆, 100 MHz) - Predicted: Signals corresponding to the nine carbon atoms, with the carbons attached to the nitro group and in the pyrrole ring appearing at characteristic chemical shifts.

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong asymmetric and symmetric stretching of the N-O bonds of the nitro group (~1520 and ~1340 cm⁻¹).

-

Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 177.06.

Reactivity and Application as a Synthetic Building Block

The true value of 3-methyl-6-nitro-1H-indole lies in its versatile reactivity, which allows for its elaboration into a diverse array of complex molecules.

Figure 3: Key reaction pathways for the derivatization of 3-methyl-6-nitro-1H-indole.

Reduction of the Nitro Group: Gateway to Diverse Functionalities

The most significant transformation of the 6-nitro group is its reduction to a primary amine. This opens up a vast landscape of synthetic possibilities.

-

Protocol for Nitro Group Reduction:

-

Dissolve 3-methyl-6-nitro-1H-indole (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction and quench with a saturated solution of sodium bicarbonate.

-

Extract the product, 3-methyl-1H-indol-6-amine, with ethyl acetate.

-

The resulting 6-aminoindole is a versatile intermediate that can undergo a plethora of reactions, including:

-

Amide and Sulfonamide Formation: Acylation or sulfonylation of the amino group to introduce a wide range of substituents.

-

Diazotization and Sandmeyer Reactions: Conversion of the amino group to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, cyano group, hydroxyl group).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

N-Functionalization of the Indole Ring

The indole nitrogen can be readily alkylated or arylated to introduce further diversity and modulate the physicochemical properties of the molecule.

-

Protocol for N-Alkylation:

-

To a solution of 3-methyl-6-nitro-1H-indole (1.0 eq) in an aprotic solvent like DMF, add a base such as sodium hydride (NaH) (1.1 eq) at 0 °C.

-

After stirring for 30 minutes, add the desired alkyl halide (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the N-alkylated product.

-

Electrophilic Aromatic Substitution

While the nitro group is deactivating, the indole ring remains susceptible to electrophilic attack, particularly at the C2, C4, C5, and C7 positions, allowing for the introduction of additional functional groups.

Case Studies in Medicinal Chemistry: Targeting Cancer Pathways

The 3-methyl-6-nitro-1H-indole scaffold has been strategically employed in the development of potent anticancer agents. The nitro group, in particular, has been shown to be a key feature in several classes of inhibitors.

Nitroindoles as c-Myc G-Quadruplex Binders

The c-Myc oncogene is a critical driver of cellular proliferation and is overexpressed in many human cancers. The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which acts as a silencer element. Small molecules that can bind to and stabilize this G4 structure can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.

A series of pyrrolidine-substituted 5-nitroindole derivatives have been synthesized and shown to bind to the c-Myc G-quadruplex.[1] These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[1]

Table 3: Anticancer Activity of 5-Nitroindole Derivatives

| Compound | Cell Line | IC₅₀ (µM)[1] |

| Compound 5 | HeLa | 5.08 ± 0.91 |

| Compound 7 | HeLa | 5.89 ± 0.73 |

These findings highlight the potential of the nitroindole scaffold in the design of targeted therapies against transcription factors.

Indole Nitroolefins as Covalent Inhibitors of GPX4

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis. Covalent inhibition of GPX4 is a promising strategy for inducing ferroptosis in cancer cells.

Recently, indole nitroolefins have been identified as novel covalent inhibitors of GPX4.[11] The electron-withdrawing nitro group in these compounds enhances their reactivity towards the cysteine residue in the active site of GPX4, leading to irreversible inhibition.

Table 4: Cytotoxicity of Indole Nitroolefin Derivatives

| Compound | Cell Line | IC₅₀ (µM)[11] |

| Compound 14 | 22Rv1 (Prostate Cancer) | 10.94 |

| Compound 16 | 22Rv1 (Prostate Cancer) | 1.53 |

This demonstrates the utility of the nitro group not just as a synthetic handle, but as a reactive pharmacophore for covalent drug design.

Conclusion and Future Perspectives

3-Methyl-6-nitro-1H-indole is a strategically designed building block that offers medicinal chemists a powerful platform for the synthesis of novel therapeutic agents. Its unique combination of a sterically directing methyl group and an electronically activating and synthetically versatile nitro group provides a robust starting point for the construction of complex and diverse molecular architectures. The successful application of this scaffold in the development of potent anticancer agents targeting key pathways such as c-Myc and GPX4 underscores its significant potential in drug discovery.

Future research in this area will likely focus on the further exploration of the chemical space accessible from this versatile building block. The development of novel synthetic methodologies for the regioselective functionalization of the indole core will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to grow, the strategic deployment of well-designed building blocks like 3-methyl-6-nitro-1H-indole will remain a cornerstone of successful drug development programs.

References

-

Leimgruber–Batcho indole synthesis. In: Wikipedia. ; 2023. [Link]

- Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In: Comprehensive Organic Name Reactions and Reagents. ; 2010.

- Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles. 1984, 22 (1), 195-221.

-

Fischer indole synthesis. In: Wikipedia. ; 2023. [Link]

-

Leimgruber-Batcho Indole Synthesis. Semantic Scholar. [Link]

-

Leimgruber-Batcho indole synthesis. ResearchGate. [Link]

-

The compounds were screened further to find out their IC50 values. ResearchGate. [Link]

-

Kumar, A.; et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. 2021, 16 (10), 1667-1679. [Link]

-

First page Cover C-21(6). Scientia Iranica. [Link]

-

Fischer Indole Synthesis – Knowledge and References. Taylor & Francis. [Link]

-

Gholap, A. R.; et al. New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules. 2010, 15 (4), 2344-2355. [Link]

-

Fischer Indole Synthesis - Named Reactions in Organic Chemistry. YouTube. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry. [Link]

-

Wang, Y.; et al. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. Acta Pharmaceutica Sinica B. 2023, 13 (8), 3461-3475. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Li, Y.; et al. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances. 2022, 12 (41), 26955-26965. [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. 2022, 227, 113932. [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database. [Link]

- SYNTHESIS AND ANTICANCER ACTIVITY OF N-SUBSTITUTED INDOLE DERIVATIVES.

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

-

3-methyl-6-nitro-1H-indole. PubChem. [Link]

Sources

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. 3-methyl-6-nitro-1H-indole | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methyl-6-nitroindazole(6494-19-5) 1H NMR [m.chemicalbook.com]

- 11. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of 3-methyl-6-nitro-1H-indole interactions

An In-Depth Technical Guide: In Silico Modeling of 3-Methyl-6-Nitro-1H-Indole Interactions

This guide provides a comprehensive, technically-grounded framework for the computational analysis of 3-methyl-6-nitro-1H-indole. We will navigate the complete in silico workflow, from initial ligand preparation to the nuanced interpretation of molecular dynamics and pharmacokinetic predictions. The methodologies detailed herein are designed to be robust and self-validating, reflecting field-proven best practices in drug discovery and computational chemistry.

Foreword: The Scientific Rationale

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets.[2] The addition of a nitro group (NO2), a strong electron-withdrawing moiety, can significantly modulate a molecule's pharmacokinetic profile and biological activity.[3]

The subject of our study, 3-methyl-6-nitro-1H-indole, combines these features. While extensive biological data for this specific molecule is not publicly available, its structure is representative of a class of compounds with known potential across various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.[2][4][5]

Computational, or in silico, modeling provides an indispensable toolkit for hypothesizing and evaluating the molecular interactions of such compounds before committing to costly and time-consuming synthesis and experimental testing.[6][7] This guide will elucidate the core techniques used to predict how 3-methyl-6-nitro-1H-indole might interact with a protein target, its stability, and its drug-like properties.

Chapter 1: The Computational Workflow: A Bird's-Eye View

A successful in silico investigation follows a logical progression of steps, where the output of one stage serves as a validated input for the next. This ensures that computational artifacts are minimized and that the final results are as representative of a potential biological reality as possible.

Caption: High-level overview of the in silico modeling workflow.

Chapter 2: Foundational Preparations: Ligand and Target

The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of all subsequent steps depends entirely on the meticulous preparation of the small molecule (the ligand) and its macromolecular target (the receptor).

Ligand Preparation Protocol: 3-Methyl-6-Nitro-1H-Indole

The goal is to generate a geometrically optimized, 3D structure of the ligand with correct atom types and partial charges, which are essential for force field calculations.

Step-by-Step Protocol:

-

Obtain 2D Structure: The structure of 3-methyl-6-nitro-1H-indole can be defined by its SMILES string: CC1=CNC2=C1C=CC(=C2)[O-].[8] This can be used as input for various chemistry software.

-

Convert to 3D: Use a program like Open Babel or the graphical interface of a molecular visualizer (e.g., UCSF Chimera, Avogadro) to convert the 2D representation into an initial 3D structure.

-

Energy Minimization: This is a critical step to relieve any steric strain from the initial 3D conversion.

-

Method: Employ a suitable force field (e.g., MMFF94 or UFF) to perform a geometry optimization. This finds a low-energy conformation of the molecule.

-

Rationale: Docking and dynamics simulations require a plausible, low-energy starting conformation. An unminimized structure can lead to inaccurate scoring and simulation instability.

-

-

Assign Partial Charges: Charges dictate electrostatic interactions.

-

Method: Use a charge calculation method like Gasteiger-Hückel or AM1-BCC. Tools like AutoDock Tools or Antechamber (part of the AmberTools suite) automate this process.[9]

-

Scientist's Note: The choice of charge model can significantly impact results. For novel compounds, comparing results from different charge models can be a valuable sensitivity analysis.

-

-

Define Rotatable Bonds: Identify the bonds that can freely rotate. This is crucial for flexible ligand docking, where the molecule's conformation is explored within the binding site. For 3-methyl-6-nitro-1H-indole, the bond connecting the nitro group to the indole ring is a key rotatable bond.

-

Save in Required Format: Save the prepared ligand in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[9]

Target Selection and Preparation

As no specific experimentally validated target for 3-methyl-6-nitro-1H-indole is documented, we must select a plausible target based on the activities of similar indole-based compounds. Indoleamine 2,3-dioxygenase-1 (IDO1) is a well-established cancer immunotherapy target for which many indole derivatives have been designed as inhibitors.[7][10] We will proceed using the crystal structure of human IDO1 as our receptor.

Step-by-Step Protocol:

-

Obtain Protein Structure: Download the crystal structure from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5WMJ , which is human IDO1 in complex with an inhibitor.

-

Initial Cleanup: PDB files often contain non-essential molecules.

-

Action: Remove all water molecules (HOH), co-solvents, and any co-crystallized ligands.[11]

-